2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride
Overview
Description
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes an amino group, a methylphenyl group, and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with isopropylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including halogenation and subsequent treatment with hydrochloric acid to yield the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: Shares a similar backbone but lacks the amino group.
1-(4-Methylphenyl)-2-propanone: Similar aromatic structure but different side chains.
Isopropylamine: Contains the same amino group but lacks the complex aromatic structure.
Uniqueness
2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(propan-2-ylamino)pentan-1-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-6-14(16-11(2)3)15(17)13-9-7-12(4)8-10-13;/h7-11,14,16H,5-6H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJSWLJBOKKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346251 | |
Record name | 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-68-9 | |
Record name | 4-Methyl nipp hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-2-(propan-2-ylamino)pentan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL NIPP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8XLH55DWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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